N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide
Description
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Properties
Molecular Formula |
C24H25N5O3S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C24H25N5O3S/c1-14(2)21(31)25-18-10-8-16(9-11-18)22(32)26-24-28-27-23(33-24)17-12-20(30)29(13-17)19-7-5-4-6-15(19)3/h4-11,14,17H,12-13H2,1-3H3,(H,25,31)(H,26,28,32) |
InChI Key |
WURGBBAWAJDRTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Pyrrolidinone Derivative Synthesis: The pyrrolidinone moiety is synthesized by reacting 2-methylphenyl derivatives with suitable reagents to form the 5-oxopyrrolidin-3-yl group.
Coupling Reaction: The thiadiazole and pyrrolidinone derivatives are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Amidation: The final step involves the amidation of the coupled product with 4-[(2-methylpropanoyl)amino]benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone and thiadiazole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered carbonyl groups.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic drugs.
Industrial Applications: Potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.
Pathway Modulation: The compound can influence various cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide
- **N-{5-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide
Uniqueness
Structural Features: The presence of the 2-methylphenyl group and the specific arrangement of functional groups make it unique.
Biological Activity: Exhibits distinct biological activities compared to its analogs, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
